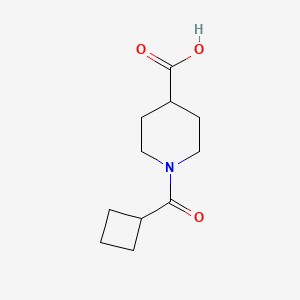

1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid

Description

1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a cyclobutylcarbonyl group attached to the nitrogen atom of the piperidine ring and a carboxylic acid moiety at the 4-position. Its molecular formula is C₁₁H₁₅NO₃ (molecular weight: 215.24 g/mol). The cyclobutyl group introduces steric constraints and moderate lipophilicity, while the carboxylic acid enhances water solubility through ionization. This compound is likely used as an intermediate in pharmaceutical synthesis, leveraging its balanced physicochemical properties for drug design .

Properties

IUPAC Name |

1-(cyclobutanecarbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c13-10(8-2-1-3-8)12-6-4-9(5-7-12)11(14)15/h8-9H,1-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZDBTUTEIYUAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384628 | |

| Record name | 1-(Cyclobutanecarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700815-60-7 | |

| Record name | 1-(Cyclobutylcarbonyl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700815-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyclobutanecarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of Piperidine-4-carboxylic Acid

The key step is the acylation of the piperidine nitrogen with cyclobutylcarbonyl chloride (cyclobutylcarbonyl chloride is the acid chloride derivative of cyclobutanecarboxylic acid). The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the acid chloride.

- Dissolve piperidine-4-carboxylic acid or its salt in an appropriate solvent such as dichloromethane or tetrahydrofuran.

- Add a base such as triethylamine or pyridine to neutralize the hydrochloric acid generated.

- Slowly add cyclobutylcarbonyl chloride dropwise at low temperature (0–5 °C) to control the reaction rate.

- Stir the reaction mixture at room temperature for several hours to ensure complete acylation.

- Quench the reaction with water, extract the product into an organic phase, and purify by recrystallization or chromatography.

This method is analogous to the preparation of related compounds such as 1-(cyclopentylcarbonyl)piperidine-4-carboxylic acid, where cyclopentanecarbonyl chloride is used similarly.

Protection and Esterification Strategies (Optional)

In some synthetic routes, the carboxylic acid group is protected as an ester (e.g., methyl ester) or as a Boc-protected amine to facilitate selective reactions.

- For example, N-Boc-piperidine-4-carboxylic acid methyl ester can be synthesized first, then subjected to acylation at the nitrogen, followed by deprotection to yield the free acid.

- Esterification can be achieved using reagents like iodomethane in the presence of potassium carbonate or via diazomethane methylation.

- Boc protection is typically introduced using Boc anhydride in the presence of a base at low temperature.

These steps help improve yields and selectivity, especially when multiple reactive sites are present.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Acylation | Cyclobutylcarbonyl chloride, triethylamine | 0–5 °C (addition), then RT | 2–6 hours | Anhydrous solvent, inert atmosphere preferred |

| Protection (Boc) | Boc anhydride, triethylamine | 0 °C to RT | 16 hours | Used if amine protection needed |

| Esterification | Iodomethane, K2CO3, DMF | RT | 3 hours | For methyl ester formation |

| Deprotection (if needed) | Acidic conditions (e.g., TFA) | RT | 1–3 hours | To remove Boc protecting group |

| Purification | Recrystallization or silica gel chromatography | Ambient | Variable | To isolate pure product |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Acylation | Piperidine-4-carboxylic acid | Cyclobutylcarbonyl chloride, triethylamine | 0–5 °C addition, RT reaction | 75–90 | Most straightforward method |

| Protection + Acylation + Deprotection | N-Boc-piperidine-4-carboxylic acid methyl ester | Boc anhydride, cyclobutylcarbonyl chloride, TFA | Multi-step, RT | 65–85 | Improves selectivity, useful for complex syntheses |

| Esterification + Acylation | Piperidine-4-carboxylic acid methyl ester | Iodomethane, cyclobutylcarbonyl chloride | RT | 70–85 | Protects acid group during acylation |

Notes on Industrial and Scale-Up Considerations

- Anhydrous and inert atmosphere conditions are critical to prevent hydrolysis of acid chlorides.

- Use of automated reagent addition and temperature control improves reproducibility.

- Purification by recrystallization is preferred for large scale to avoid chromatography.

- Waste management of acid chlorides and organic solvents must be considered.

Chemical Reactions Analysis

1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.

Scientific Research Applications

1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1-(cyclobutylcarbonyl)piperidine-4-carboxylic acid with structurally related piperidine derivatives:

*Estimated based on cyclopentyl analog ; †Predicted for GSK3004774.

Key Observations:

- Lipophilicity : The cyclobutyl derivative (logP ~1.5) is less lipophilic than the cyclopentyl analog (logP 1.9) due to the smaller ring size, but more lipophilic than the ethoxycarbonyl variant (logP 0.8) .

- Solubility : The ethoxycarbonyl compound’s higher TPSA (66.4 Ų) and polar carbamate group enhance aqueous solubility compared to the cyclobutyl derivative .

Biological Activity

1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound, characterized by its cyclobutane ring, piperidine structure, and carboxylic acid functional group, is being investigated for its therapeutic properties and interactions with biological targets.

- Molecular Formula : C11H17NO3

- Molecular Weight : 211.26 g/mol

- Structure : The compound features a unique combination of cyclic and acyclic components that may influence its biological activity.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, which include the use of different starting materials and reaction conditions. The versatility in synthesis allows for the creation of derivatives that may exhibit enhanced biological activities or altered pharmacokinetic properties.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of:

- Pharmacological Applications : Compounds with similar structures often show promise as potential therapeutic agents. The specific biological activities of this compound are still being elucidated through ongoing studies.

Interaction Studies

Interaction studies focus on the binding affinity and activity of this compound against various biological targets. These studies typically assess:

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes may indicate its potential as a drug candidate.

- Receptor Modulation : Understanding how this compound interacts with receptors can provide insights into its therapeutic applications.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can highlight the unique attributes of this compound. Below is a table summarizing some related compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| N-Boc-piperidine-4-carboxylic acid | Piperidine ring with a tert-butoxycarbonyl group | Commonly used as an intermediate in peptide synthesis |

| 4-Piperidinecarboxylic acid | Piperidine ring with a simple carboxylic acid | Less complex than 1-(Cyclobutylcarbonyl)piperidine |

| 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | Piperidine ring with tert-butoxy group | Useful in protecting group strategies |

This table illustrates how different functionalizations can affect reactivity and biological activity, emphasizing the unique positioning of this compound within this chemical family.

Case Studies and Research Findings

While specific case studies focusing solely on this compound remain limited, preliminary data suggest promising avenues for further investigation. For instance, studies on similar piperidine derivatives have shown significant antibacterial and antifungal activities, which may be extrapolated to this compound pending further research.

Example Study

A study evaluating the antimicrobial properties of piperidine derivatives found varying degrees of activity against different bacterial strains. Although direct data on this compound is not available, the findings underscore the potential for similar compounds to exhibit noteworthy biological effects:

| Test Organism | Test Compound Activity (mm) | Negative Control | Positive Control |

|---|---|---|---|

| E. Coli | 0 | 0 | 35 |

| S. Typhi | 0 | 0 | 30 |

| S. Aureus | 0 | 0 | 28 |

| B. Cereus | 0 | 0 | 33 |

| P. Aurigenosa | 0 | 0 | 29 |

Q & A

Basic: What are the recommended synthetic routes for 1-(cyclobutylcarbonyl)piperidine-4-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step processes, including cyclobutylcarbonyl group introduction and piperidine core functionalization. Key steps include:

- Acetylation : Reacting piperidine-4-carboxylic acid derivatives with cyclobutylcarbonyl chloride in the presence of pyridine as a catalyst under reflux conditions to ensure complete acylation .

- Hydrolysis : For ester intermediates, hydrolysis with aqueous NaOH (e.g., 5N solution) at room temperature for 24 hours achieves carboxylic acid formation, yielding ~88% after acidification and purification .

- Green Chemistry : Substituting traditional solvents with eco-friendly alternatives (e.g., ethanol/water mixtures) improves sustainability without compromising yield .

Basic: Which analytical techniques are critical for characterizing this compound and validating its structural integrity?

- Spectroscopy :

- Elemental Analysis : Validates purity (>95%) and stoichiometry (e.g., %C/%N deviations <0.05%) .

- HPLC : Monitors purity (>99%) and identifies byproducts during scale-up .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Purity Variability : Impurities from incomplete acylation or hydrolysis can skew bioassay results. Validate via HPLC and orthogonal assays (e.g., mass spectrometry) .

- Structural Analogues : Compare activity with derivatives like 1-(4-fluorobenzyl)piperidine-4-carboxylic acid to isolate the cyclobutylcarbonyl group’s role .

- Assay Conditions : Standardize cell-based vs. cell-free systems; e.g., pH-dependent solubility may affect IC50 values in enzymatic assays .

Advanced: What strategies are employed in structure-activity relationship (SAR) studies for piperidine-carboxylic acid derivatives?

- Systematic Substitution : Introduce electron-withdrawing (e.g., -NO2) or donating groups (e.g., -OCH3) to the cyclobutyl or piperidine moieties to modulate target binding .

- Bioisosteres : Replace the cyclobutyl group with cyclohexyl or aromatic rings to assess steric and electronic effects on affinity .

- Molecular Docking : Map interactions (e.g., hydrogen bonding with carboxylate groups, hydrophobic contacts with cyclobutyl) using X-ray crystallography or computational models .

Advanced: How can reaction yields be optimized during large-scale synthesis?

- Catalyst Screening : Test alternatives to pyridine (e.g., DMAP) for faster acylation .

- Temperature Control : Optimize reflux duration to minimize side reactions (e.g., over-hydrolysis of esters) .

- Workup Refinement : Use ice-cooled acidification (pH 3–4) to precipitate the product efficiently, reducing solvent waste .

Advanced: What are the stability considerations for long-term storage of this compound?

- Storage Conditions : Keep at -20°C in amber vials under inert gas (N2/Ar) to prevent oxidation of the cyclobutyl group .

- Decomposition Risks : Monitor for CO2/N2O release (indicative of carboxylic acid decarboxylation) via TGA or FTIR .

Basic: How are analytical methods validated to ensure reproducibility in different laboratories?

- Cross-Validation : Compare NMR/IR data with published spectra (e.g., PubChem CID 45789847) .

- Reference Standards : Use certified materials (e.g., >99% purity by HPLC) for calibration .

- Inter-laboratory Studies : Share protocols for hydrolysis time (24h ± 2h) and acid concentration (6N HCl) to standardize yields .

Advanced: What methodologies are used to separate enantiomers or diastereomers of this compound?

- Chiral Chromatography : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) for resolution .

- Asymmetric Synthesis : Use Boc-protected intermediates and chiral catalysts (e.g., Evans’ oxazolidinones) to control stereochemistry .

Advanced: How is computational modeling applied to predict target binding modes?

- Docking Simulations : Use software like AutoDock Vina to predict interactions with carbonic anhydrase or GPCRs, focusing on the carboxylate group’s role in hydrogen bonding .

- MD Simulations : Assess conformational flexibility of the piperidine ring in aqueous vs. lipid bilayer environments .

Basic: What safety protocols are essential for handling this compound in the lab?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from acetic anhydride or HCl fumes .

- Waste Disposal : Neutralize acidic byproducts with NaHCO3 before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.